Positional Isomer Differentiation: 6-Cyano vs. 5-Cyano Substitution
The 6-carbonitrile substitution pattern on 2-(chloromethyl)-1,3-benzoxazole-6-carbonitrile imparts distinct electronic properties compared to its 5-carbonitrile isomer . While specific biological activity data for the 6-isomer is limited, the 5-isomer has demonstrated IC50 values ranging from 4.34 to 17.61 μg/mL against Fusarium solani in antifungal assays, outperforming hymexazol (IC50 = 38.92 μg/mL) . The 6-positional isomer is expected to exhibit a different biological profile due to altered electron density distribution across the benzoxazole ring, which can influence binding interactions with targets such as CYP2E1, for which some benzoxazole derivatives have shown inhibition [1].
| Evidence Dimension | Antifungal Activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported |
| Comparator Or Baseline | 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile: IC50 = 4.34-17.61 μg/mL against Fusarium solani; Hymexazol: IC50 = 38.92 μg/mL |
| Quantified Difference | N/A (direct data unavailable) |
| Conditions | In vitro antifungal assay against Fusarium solani |
Why This Matters
The 6-position isomer may offer a distinct SAR profile compared to the 5-isomer, which is crucial for medicinal chemistry programs seeking novel biological activities or improved selectivity.
- [1] BindingDB. BDBM50366398. IC50 = 15,000 nM for CYP2E1 inhibition. View Source
